molecular formula C11H14ClN3 B1437553 N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine CAS No. 933682-41-8

N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine

Cat. No. B1437553
M. Wt: 223.7 g/mol
InChI Key: RZNPJNLGONWEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine, also known as NCEE, is a compound widely used in scientific research due to its unique properties. It is a derivative of the benzimidazole family, which is a class of heterocyclic compounds containing a five-membered ring of two nitrogen atoms and three carbon atoms. NCEE has been used in a variety of research applications, including studies of the mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antiprotozoal Activity:

  • Researchers Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives and tested them against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong antiprotozoal activity, surpassing even metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial Activity:

  • Salahuddin et al. (2017) worked on benzimidazole derivatives, focusing on their antimicrobial properties. They synthesized compounds that showed notable activity against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Crystal and Electronic Structure Studies:

  • Aydın et al. (2017) explored the crystal and electronic structure of a compound closely related to N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine. Their analysis revealed insights into the molecular conformation and intermolecular interactions in the crystal structure (Aydın et al., 2017).

Antibacterial and Antifungal Activities:

  • A study by Demirayak et al. (1999) synthesized benzimidazole derivatives and evaluated their antimicrobial activities. They observed notable antibacterial and antifungal activities in the synthesized compounds (Demirayak et al., 1999).

Antiulcer Agents:

  • Terashima et al. (1995) investigated benzimidazole derivatives as potential H+/K(+)-ATPase inhibitors, exploring their reaction with alkylthiols under acidic conditions. This study provides insight into the mechanism of gastric antisecretion activity of these compounds (Terashima et al., 1995).

Spectral and Structural Studies:

  • Raouafi et al. (2005) conducted spectral and structural studies on benzimidazole derivatives, determining the structure of these compounds through X-ray diffraction and spectral data (Raouafi et al., 2005).

Antimalarial Activity:

  • Divatia et al. (2014) synthesized thiosemicarbazone derivatives containing a benzimidazole moiety and evaluated their antimalarial properties. Some of these compounds showed significant in vitro antimalarial activity (Divatia et al., 2014).

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNPJNLGONWEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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